

OD38: A Technical Guide to a Potent and Selective RIPK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

OD38 is a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), a key downstream signaling molecule in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway. As an imidazo[1,2-b]pyridazine derivative, **OD38** demonstrates significant potential in the modulation of inflammatory responses. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of **OD38**, including detailed experimental protocols and a summary of its inhibitory activity and selectivity.

Discovery and Origin

OD38 was identified through the screening of a chemical library for compounds with inhibitory activity against RIPK2. It belongs to a class of macrocyclic compounds designed to target the ATP-binding pocket of kinases.[1] The imidazo[1,2-b]pyridazine core scaffold is a key structural feature contributing to its potent and selective inhibition of RIPK2.[1] The molecular formula for **OD38** is C15H16N6O.

Mechanism of Action

OD38 functions as an ATP-competitive inhibitor of RIPK2.[2] By binding to the kinase domain of RIPK2, it prevents the autophosphorylation necessary for its activation.[1] This, in turn, blocks



the downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[1] The ultimate effect is the suppression of pro-inflammatory cytokine production.

Quantitative Data

The inhibitory activity and selectivity of **OD38** have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for **OD38**.

Target	Assay Type	IC50 (nM)	Kinase Selectivity Profile
RIPK2	In vitro kinase assay	14.1	Highly selective for RIPK2. At a concentration of 100 nM, OD38 showed more than 80% inhibition of Fyn, TGFB2, ALK-2, and Lck.[3]

Experimental Protocols In Vitro RIPK2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against RIPK2 using a luminescence-based kinase assay that measures ADP production.

Materials:

- Recombinant human RIPK2 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)



- ADP-Glo™ Kinase Assay kit (Promega)
- Test compound (OD38) dissolved in DMSO
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compound (OD38) in kinase buffer with a final DMSO concentration that does not exceed 1%.
- In a 384-well plate, add 1 μL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
- Add 2 μL of a solution containing the RIPK2 enzyme and MBP substrate in kinase buffer.
- Initiate the kinase reaction by adding 2 μL of ATP solution in kinase buffer. The final
 concentrations of enzyme, substrate, and ATP should be optimized for the specific assay
 conditions.
- Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced by following the
 instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding ADP-Glo™
 Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent
 to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model



This protocol describes a method to evaluate the in vivo efficacy of **OD38** in a mouse model of inflammation induced by the NOD2 ligand, muramyl dipeptide (MDP).

Materials:

- C57BL/6 mice (or other suitable strain)
- Muramyl dipeptide (MDP)
- OD38 formulated for intraperitoneal (i.p.) injection
- Vehicle control
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)
- Hemocytometer or automated cell counter

Procedure:

- Acclimatize mice to the experimental conditions for at least one week.
- Administer OD38 or vehicle control via intraperitoneal injection at the desired dose (e.g., 6.25 mg/kg).
- After a predetermined pretreatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal injection of MDP (e.g., 150 µg per mouse) dissolved in sterile PBS.
- At a specified time point after MDP injection (e.g., 4-6 hours), euthanize the mice.
- Perform a peritoneal lavage by injecting 3-5 mL of cold PBS into the peritoneal cavity and gently massaging the abdomen.
- · Carefully aspirate the peritoneal fluid.



- Determine the total number of cells in the lavage fluid using a hemocytometer or an automated cell counter.
- For differential cell counts, centrifuge the lavage fluid to pellet the cells. Resuspend the cells in FACS buffer.
- Stain the cells with fluorescently labeled antibodies against specific immune cell markers (e.g., Ly6G for neutrophils, CD3 for lymphocytes).
- Analyze the stained cells by flow cytometry to determine the number and percentage of different immune cell populations that have infiltrated the peritoneal cavity.
- Compare the cell counts between the vehicle-treated and **OD38**-treated groups to determine the in vivo efficacy of the compound in reducing inflammatory cell infiltration.[4]

Signaling Pathway and Experimental Workflow Visualizations NOD2-RIPK2 Signaling Pathway

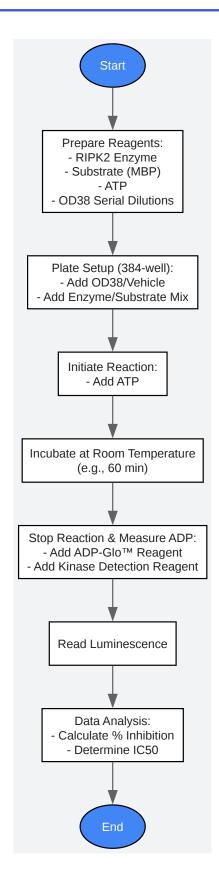


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Caption: Simplified NOD2-RIPK2 signaling cascade leading to pro-inflammatory gene expression.

In Vitro Kinase Assay Workflow



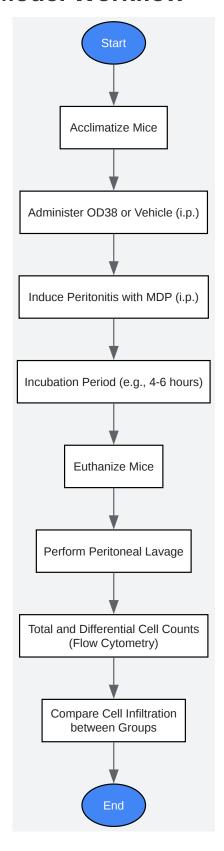


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Caption: Workflow for determining the IC50 of **OD38** in an in vitro RIPK2 kinase assay.



In Vivo Peritonitis Model Workflow



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Caption: Experimental workflow for the in vivo evaluation of **OD38** in a mouse model of peritonitis.

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